(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule. It features multiple hydroxyl groups and a unique hexacyclic structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its hexacyclic core and the subsequent addition of hydroxyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme activity, protein binding, and cellular metabolism.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its complex structure may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties could be utilized in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different structural features.
Volatile Organic Compounds: Various compounds with similar sensory properties but different chemical structures.
Uniqueness
What sets this compound apart is its hexacyclic structure and multiple hydroxyl groups, which confer unique reactivity and interaction profiles
Properties
Molecular Formula |
C42H68O12 |
---|---|
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m0/s1 |
InChI Key |
KQGDHYQRJRGMDG-SZFXZVQMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2CC[C@@]3([C@@H](C2(C)C)CC[C@]4([C@H]3C=C[C@]56[C@@]4(C[C@H]([C@]7([C@@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
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